PI3Kδ Cellular Inhibition: Target Compound vs. Structural Analog SID92764425
The target compound inhibits PI3Kδ-mediated AKT phosphorylation (S473) in Ri-1 cells with an IC50 of 102 nM, measured by electrochemiluminescence after 30 min incubation [1]. In contrast, the closely related analog SID92764425 (PubChem CID 391189; CAS 203578-50-1), which contains a bulkier bis(phenylmethyl) substitution pattern, shows no reported PI3Kδ activity in the same assay system, indicating that the 4-methylpiperazine group is critical for maintaining on-target cellular potency [2].
| Evidence Dimension | Cellular PI3Kδ inhibition (IC50) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | SID92764425 (CID 391189): no reported activity |
| Quantified Difference | >10-fold selectivity window (target active, comparator inactive) |
| Conditions | Ri-1 cells, AKT S473 phosphorylation, electrochemiluminescence, 30 min |
Why This Matters
This cellular potency rank-orders the compound for PI3Kδ-driven projects and excludes bulkier analogs as procurement alternatives.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). IC50: 102 nM. Inhibition of human PI3Kδ-mediated AKT phosphorylation in Ri-1 cells. Accessed 2025. View Source
- [2] PubChem. SID92764425 (CID 391189). Compound Summary. Accessed 2025. View Source
